molecular formula C18H21FN4 B4534463 1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine

1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine

Cat. No. B4534463
M. Wt: 312.4 g/mol
InChI Key: IKLYIRAQZWQRKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, similar to the compound , often involves the reaction between substituted hydrazines and appropriate diketones or ketoesters. For example, the synthesis of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a similar structural motif, involves reacting diethylamino compounds with fluoro-benzoyl and dimethyl-1H-pyrazol precursors under controlled conditions (Wise et al., 1987). This approach highlights the flexibility in synthesizing pyrazole derivatives by manipulating the substituents on the pyrazole ring and the choice of reacting partners.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. For instance, the crystal structure analysis of similar compounds reveals details about their geometry, conformation, and intermolecular interactions, contributing to understanding their chemical behavior and potential biological activity. The detailed molecular structure is crucial for predicting the reactivity and interaction with biological targets (Mohandas et al., 2019).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their chemical properties. These include nucleophilic substitution reactions, cycloadditions, and electrophilic substitutions, depending on the functional groups present in the molecule. The reactivity can be attributed to the presence of nitrogen atoms in the pyrazole ring, making these compounds versatile intermediates in organic synthesis (Bondarenko et al., 2015).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray crystallography studies provide insights into the crystal packing, hydrogen bonding, and overall stability of these compounds. Such studies are essential for understanding the compound's behavior in different solvents and conditions, which is crucial for their application in synthesis and potential medicinal use (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of "1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine" are likely to include a range of interactions due to the presence of multiple functional groups. These properties can be explored through computational chemistry methods, including density functional theory (DFT), to predict reactivity, stability, and interactions with biological molecules. This theoretical approach complements experimental methods, providing a comprehensive understanding of the compound's chemical behavior (Halim & Ibrahim, 2022).

properties

IUPAC Name

1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4/c1-4-7-23-11-15(13(2)21-23)10-22(3)12-17-9-14-8-16(19)5-6-18(14)20-17/h4-6,8-9,11,20H,1,7,10,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLYIRAQZWQRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN(C)CC2=CC3=C(N2)C=CC(=C3)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine
Reactant of Route 2
1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine
Reactant of Route 3
1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine
Reactant of Route 5
1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine
Reactant of Route 6
1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine

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